Aluminum ferrocyanide

Nuclear Waste Treatment Cesium Sorption Radiochemistry

Nuclear waste treatment teams often face poor Cs-137 removal in high-salinity streams. AlHCF solves this with Kd values 1-5 orders higher than aluminosilicates, even in Na⁺/Ca²⁺/Mg²⁺ brines. • Selective Cs-137 sorption & superior decontamination factors • Simultaneous Pd and Mo recovery from HLLW before vitrification • Effective anticaking agent for chlor-alkali electrolysis salt feedstock Supplied as purified ≥98% powder with batch-specific characterization data.

Molecular Formula C18Al4Fe3N18
Molecular Weight 743.8 g/mol
CAS No. 15669-30-4
Cat. No. B095944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum ferrocyanide
CAS15669-30-4
Molecular FormulaC18Al4Fe3N18
Molecular Weight743.8 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2]
InChIInChI=1S/18CN.4Al.3Fe/c18*1-2;;;;;;;/q18*-1;4*+3;3*+2
InChIKeyUGXDICPIVUWXLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Ferrocyanide Technical Specifications & Procurement


Aluminum ferrocyanide (AlHCF) is an inorganic coordination compound with the molecular formula Al₄[Fe(CN)₆]₃, classified within the broader group of transition metal hexacyanoferrates. Its primary research and industrial relevance is as a highly selective sorbent for cesium radionuclides in nuclear waste streams and as a candidate for the simultaneous recovery of platinum-group metals (PGMs) and molybdenum from high-level liquid waste (HLLW) [1]. The compound's structural stability is defined by the conserved Fe(CN)₆ octahedra, with aluminum ions linking to the nitrogen atoms of the cyanide ligands, forming a three-dimensional framework [2].

1 Selective Cs sorbent for nuclear waste streams with high competing-ion loads.
2 PGM & Mo co-adsorption from high-level liquid waste; process intensification potential.
3 Framework stability from conserved Fe(CN)₆ octahedra; Al nodes define sorption properties.

Aluminum Ferrocyanide Substitution Limitations


The performance of a hexacyanoferrate sorbent is not a class-wide constant but is uniquely dictated by the specific transition or post-transition metal ion within its lattice. The chemical nature of this metal ion critically determines the compound's thermal stability, hydrolytic resistance, and the thermodynamics of Cs⁺ ion exchange [1]. Direct substitution of aluminum ferrocyanide with a nickel or copper ferrocyanide, for instance, can lead to substantial differences in cesium distribution coefficients (Kd) that span orders of magnitude [2]. Furthermore, aluminum ferrocyanide exhibits a specific functionality—the simultaneous recovery of Pd and Mo from highly acidic HLLW—that is not a documented or generic property shared by other ferrocyanides like the widely used Prussian blue (iron ferrocyanide) [3]. Therefore, procurement decisions must be guided by specific, quantitative performance data rather than a generalized 'ferrocyanide' classification.

Aluminum Ferrocyanide
Metal ion identity controls Cs selectivity and thermal stability.
Ni/Cu Ferrocyanide
Cesium Kd can shift by orders of magnitude; thermal profiles differ.
Aluminum Ferrocyanide
Documented simultaneous Pd and Mo recovery from HLLW.
Prussian Blue (Fe Ferrocyanide)
No reported comparable multi-element recovery in highly acidic HLLW.
Aluminum Ferrocyanide
Thermal instability above 100°C limits hot-process applications.
In/Pt Ferrocyanide
Stable at 100°C; may be required when thermal robustness is critical.

Aluminum Ferrocyanide Comparative Evidence


Cesium Selectivity vs. Non-Ferrocyanide Sorbents

In comparative studies of distribution coefficients for Cs-M ion pairs (where M represents interfering ions like Na⁺, H⁺, Ca²⁺, Mg²⁺), transition metal ferrocyanide sorbents—a class which includes aluminum ferrocyanide—exhibit selectivity values (Kd) that are 1 to 5 orders of magnitude higher than all other investigated sorbent classes, including aluminosilicates, oxyhydrates, and inorganic phosphates [1].

Cs Selectivity vs. Non-Ferrocyanide
Class-level
Kd enhancement: 1–5 orders of magnitude over aluminosilicates/phosphates
Justifies selection for high-purity Cs separation in complex waste streams.
Class-level inference; Al-specific Kd validation recommended.
Nuclear Waste Treatment Cesium Sorption Radiochemistry

Thermal Stability vs. Other Ferrocyanides

A systematic study on the stability of various metal ferrocyanides under thermal stress revealed a clear distinction between compounds. Hexacyanoferrate (II) complexes of indium and platinum were found to be stable at 100°C, whereas aluminum, barium, and stannous ferrocyanides were explicitly identified as unstable under these identical thermal conditions [1].

Thermal Stability vs. Other Ferrocyanides
Head-to-head
Unstable at 100°C; In/Pt ferrocyanides: Stable
Thermal instability limits use above 100°C; Pt or In analogs may be needed.
Conditions: 100°C powder heating.
Thermal Stability Material Characterization Hexacyanoferrates

PGM and Mo Recovery vs. Prussian Blue

Aluminum ferrocyanide (AlHCF) has been specifically synthesized and demonstrated to be suitable for the simultaneous recovery of platinum-group metals (Ru, Rh, Pd) and molybdenum (Mo) from high-level liquid waste (HLLW) [1]. In adsorption experiments using a spent fuel solution prepared from irradiated MOX fuel, both Pd and Mo were successfully adsorbed onto AlHCF. In contrast, Americium (Am), representing trivalent lanthanide ions, was not adsorbed [1]. This multi-element recovery profile is a distinct and documented functional advantage not reported for the more common iron ferrocyanide (Prussian blue) in such complex, highly acidic HLLW environments.

PGM and Mo Recovery vs. Prussian Blue
Reported
Simultaneous Pd and Mo adsorption from spent fuel solution; Am not adsorbed.
Enables process intensification via co-recovery, distinct from Prussian blue.
Functional differentiation; requires validation in specific HLLW.
Platinum-Group Metals Molybdenum Nuclear Fuel Reprocessing

Anticaking: Ferrocyanide vs. Ferricyanide

While ferrocyanide and ferricyanide are both effective anticaking agents for sodium chloride crystals at powder and two-crystal scales, a key distinction lies in their stability [1]. Ferrocyanide is noted to be nearly as effective as ferricyanide but is less stable, making the iron more easily removed prior to electrolysis by adding lye [1]. This lower stability of ferrocyanide can be a functional advantage in specific industrial processes where subsequent iron removal is required.

Anticaking vs. Ferricyanide
Head-to-head
Effective anticaking; less stable, enabling easier iron removal before electrolysis.
May reduce purification costs in chlor-alkali electrolysis salt feedstocks.
Qualitative stability difference; process-specific evaluation needed.
Anticaking Agent Sodium Chloride Powder Technology

Aluminum Ferrocyanide Application Scenarios


Selective Cs Removal from Nuclear Waste

Aluminum ferrocyanide is the scientifically justified selection when the primary goal is the removal of trace Cs-137 from aqueous nuclear waste streams that contain high concentrations of competing monovalent and divalent cations (Na⁺, Ca²⁺, Mg²⁺). The class of ferrocyanide sorbents provides Kd values 1-5 orders of magnitude higher than aluminosilicate or phosphate alternatives in these complex matrices, ensuring superior decontamination factors [1].

Simultaneous Pd and Mo Recovery from HLLW

In nuclear fuel reprocessing, aluminum ferrocyanide should be prioritized when the process objective involves the simultaneous recovery of valuable platinum-group metals (especially Pd) and the problematic element Mo from HLLW prior to vitrification [2]. Its documented ability to co-adsorb Pd and Mo from actual spent fuel solutions, while rejecting trivalent actinides/lanthanides, presents a unique process intensification opportunity not shared by conventional cesium-selective ferrocyanides like Prussian blue [2].

Anticaking Agent for Chlor-Alkali Electrolysis

Aluminum ferrocyanide is an excellent candidate as an anticaking agent for sodium chloride when the end-use of the salt is as a feedstock for chlor-alkali electrolysis. Its effective anticaking performance at both powder and two-crystal scales is comparable to ferricyanide, but its lower stability makes it easier to remove the iron component (via lye addition) prior to the electrolysis cell, thereby mitigating potential anode fouling and improving process economics [3].

Application
Selection Property
Validation Focus
Selective Cs Removal
Reported Cs selectivity advantage over aluminosilicate/phosphate sorbents
Kd validation under target stream composition and competing ions
Simultaneous Pd/Mo Recovery from HLLW
Documented co-adsorption of Pd and Mo from spent fuel solution
Confirm Pd/Mo recovery efficiency in specific HLLW matrices
Anticaking for Chlor-Alkali Electrolysis
Effective anticaking and facilitated iron removal via lye treatment
Evaluate anticaking performance and impact on electrolysis efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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